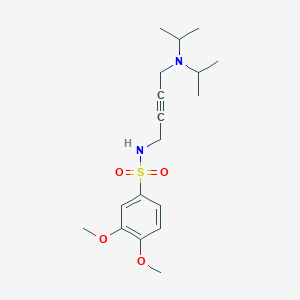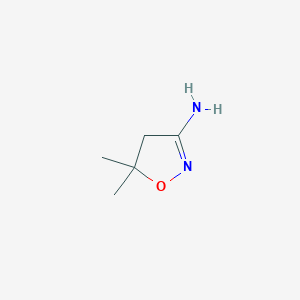
N-(4-(diisopropylamino)but-2-yn-1-yl)-3,4-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(diisopropylamino)but-2-yn-1-yl)-3,4-dimethoxybenzenesulfonamide, commonly known as DIBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. DIBS is a sulfonamide derivative that has been synthesized using specific methods and has shown promising results in various scientific research studies.
Wissenschaftliche Forschungsanwendungen
DIBS has been extensively studied for its potential applications in the field of medicine. It has shown promising results in various scientific research studies, including cancer research, neuroprotection, and anti-inflammatory effects. DIBS has been found to inhibit the growth of cancer cells, particularly in breast cancer and prostate cancer. It has also been shown to protect neurons from damage caused by oxidative stress and inflammation. Additionally, DIBS has anti-inflammatory effects that may be useful in the treatment of various inflammatory diseases.
Wirkmechanismus
The mechanism of action of DIBS is not fully understood. However, it is believed to work by inhibiting specific enzymes that are involved in cancer cell growth and inflammation. DIBS has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This inhibition leads to a decrease in cancer cell growth and proliferation. Additionally, DIBS has been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation and may be useful in the treatment of various inflammatory diseases.
Biochemical and Physiological Effects:
DIBS has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, protect neurons from damage caused by oxidative stress and inflammation, and reduce inflammation. Additionally, DIBS has been found to have antioxidant properties that may be useful in the prevention of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DIBS has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, DIBS also has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis method is complex and requires a high level of expertise and knowledge in the field of organic chemistry.
Zukünftige Richtungen
There are several future directions for the study of DIBS. One potential direction is the development of DIBS derivatives that may have improved efficacy and lower toxicity. Additionally, further research is needed to fully understand the mechanism of action of DIBS and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods for DIBS may lead to a more cost-effective and efficient production of this compound.
Conclusion:
In conclusion, DIBS is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It has been extensively studied for its anti-cancer, neuroprotective, and anti-inflammatory effects. DIBS has a complex synthesis method and several advantages and limitations for lab experiments. However, it has several future directions for further study, including the development of DIBS derivatives and new synthesis methods.
Synthesemethoden
DIBS is synthesized using a specific method that involves the reaction of 4-(diisopropylamino)but-2-yn-1-ol with 3,4-dimethoxybenzenesulfonyl chloride. This reaction is carried out under specific conditions, and the resulting product is purified to obtain the final compound, DIBS. The synthesis method of DIBS is complex and requires a high level of expertise and knowledge in the field of organic chemistry.
Eigenschaften
IUPAC Name |
N-[4-[di(propan-2-yl)amino]but-2-ynyl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-14(2)20(15(3)4)12-8-7-11-19-25(21,22)16-9-10-17(23-5)18(13-16)24-6/h9-10,13-15,19H,11-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRNZKXCXAIFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNS(=O)(=O)C1=CC(=C(C=C1)OC)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}cyclohexanecarboxylic acid](/img/structure/B2960591.png)
![5-Chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]pyrimidin-2-amine](/img/structure/B2960592.png)
![1-[(2-Chlorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2960594.png)
![N-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]but-2-ynamide](/img/structure/B2960595.png)
![4-(morpholinosulfonyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2960597.png)

![Methyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2960600.png)


![N-[(3-chlorophenyl)(cyano)methyl]-5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2960604.png)


![1'-[(2,5-Difluorophenyl)methanesulfonyl]-4-methoxy-1,4'-bipiperidine](/img/structure/B2960611.png)
